molecular formula C18H22ClN3O4 B8500907 1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester

1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester

Cat. No.: B8500907
M. Wt: 379.8 g/mol
InChI Key: RMNCVRNLFALAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-1-carboxylic acid,7-chloro-3-methyl-4-(4-morpholinylcarbonyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H22ClN3O4 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

tert-butyl 7-chloro-3-methyl-4-(morpholine-4-carbonyl)pyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C18H22ClN3O4/c1-11-10-22(17(24)26-18(2,3)4)14-13(11)12(9-20-15(14)19)16(23)21-5-7-25-8-6-21/h9-10H,5-8H2,1-4H3

InChI Key

RMNCVRNLFALAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CN=C2Cl)C(=O)N3CCOCC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-3-methyl-pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid 1-tert-butyl ester (300 mg) in dimethylformamide (4 ml) was added 4-ethylmorpholine (492 ul), morpholine (172 ul), 1-hydroxybenzotriazole hydrate (204 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (223 mg) and the solution stirred at room temperature overnight. The solution was diluted with ethyl acetate (50 ml). The organic layer was then washed with 5% sodium hydrogen carbonate solution (2×10 ml) and water (2×20 ml). The organic layer was dried (MgSO4) and evaporated to give an off-white foam (107 mg) which was used without further purification.
Quantity
492 μL
Type
reactant
Reaction Step One
Quantity
172 μL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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